2,4-Difluoro-5-nitrophenyl propionate
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Overview
Description
2,4-Difluoro-5-nitrophenyl propionate is an organic compound with the molecular formula C9H7F2NO4 and a molecular weight of 231.16 g/mol . It is primarily used in biochemical research, particularly in the field of proteomics . The compound features a phenyl ring substituted with two fluorine atoms and a nitro group, along with a propionate ester group.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,4-Difluoro-5-nitrophenyl propionate typically involves the esterification of 2,4-difluoro-5-nitrophenol with propionic acid or its derivatives. The reaction is usually catalyzed by an acid such as sulfuric acid or a base like pyridine. The reaction conditions often include refluxing the reactants in an appropriate solvent such as toluene or dichloromethane to achieve the desired ester product .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the public domain. it is likely that similar esterification processes are scaled up using continuous flow reactors to ensure consistent product quality and yield.
Chemical Reactions Analysis
Types of Reactions
2,4-Difluoro-5-nitrophenyl propionate can undergo various chemical reactions, including:
Nucleophilic Substitution: The fluorine atoms on the phenyl ring can be substituted by nucleophiles such as amines or thiols under appropriate conditions.
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst or using chemical reductants like tin(II) chloride.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium amide or thiourea in polar aprotic solvents like dimethyl sulfoxide (DMSO).
Reduction: Hydrogen gas with palladium on carbon (Pd/C) or tin(II) chloride in ethanol.
Hydrolysis: Aqueous sodium hydroxide or hydrochloric acid.
Major Products
Nucleophilic Substitution: Substituted phenyl derivatives.
Reduction: 2,4-Difluoro-5-aminophenyl propionate.
Hydrolysis: 2,4-Difluoro-5-nitrophenol and propionic acid.
Scientific Research Applications
2,4-Difluoro-5-nitrophenyl propionate is used in various scientific research applications, including:
Proteomics: It is used as a biochemical reagent in the study of protein structures and functions.
Medicinal Chemistry: The compound serves as an intermediate in the synthesis of pharmaceuticals and bioactive molecules.
Material Science: It is used in the development of advanced materials with specific electronic and optical properties.
Mechanism of Action
The mechanism of action of 2,4-Difluoro-5-nitrophenyl propionate is primarily related to its ability to undergo nucleophilic substitution and reduction reactions. The nitro group can be reduced to an amino group, which can then participate in further chemical transformations. The fluorine atoms on the phenyl ring can be substituted by various nucleophiles, allowing for the synthesis of a wide range of derivatives .
Comparison with Similar Compounds
Similar Compounds
2,4-Difluoro-5-nitrophenol: Similar structure but lacks the propionate ester group.
2,4-Difluoro-5-aminophenyl propionate: The nitro group is reduced to an amino group.
2,4-Difluoro-5-nitrobenzoic acid: Contains a carboxylic acid group instead of the propionate ester.
Uniqueness
2,4-Difluoro-5-nitrophenyl propionate is unique due to the presence of both fluorine and nitro substituents on the phenyl ring, along with the propionate ester group. This combination of functional groups allows for diverse chemical reactivity and makes it a valuable intermediate in synthetic chemistry .
Properties
IUPAC Name |
(2,4-difluoro-5-nitrophenyl) propanoate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7F2NO4/c1-2-9(13)16-8-4-7(12(14)15)5(10)3-6(8)11/h3-4H,2H2,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QUJZSZNNEUTLIE-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(=O)OC1=C(C=C(C(=C1)[N+](=O)[O-])F)F |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7F2NO4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
231.15 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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